molecular formula C18H16ClN3O2 B6347095 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine CAS No. 1354919-20-2

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B6347095
CAS No.: 1354919-20-2
M. Wt: 341.8 g/mol
InChI Key: BHEMTFCXZQABTF-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with a 4-chlorophenyl group at the 4-position and a 2,5-dimethoxyphenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate amidines with β-diketones or β-ketoesters.

    Substitution Reactions:

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, general principles of heterocyclic compound synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Amines or reduced aromatic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural similarity to known inhibitors.

Medicine

    Pharmaceuticals: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine exerts its effects is largely dependent on its interaction with molecular targets. It may act by:

    Binding to Enzymes: Inhibiting enzyme activity by mimicking the substrate or binding to the active site.

    Interacting with Receptors: Modulating receptor activity through agonistic or antagonistic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the methoxy groups, potentially altering its reactivity and biological activity.

    4-(4-Methoxyphenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine: Substitution pattern changes, affecting its electronic properties.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHEMTFCXZQABTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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